2,3-Dihydro-1,4-benzoxathiin-6-ol

Vue d'ensemble

Description

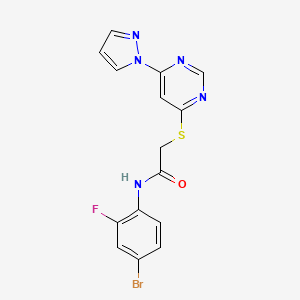

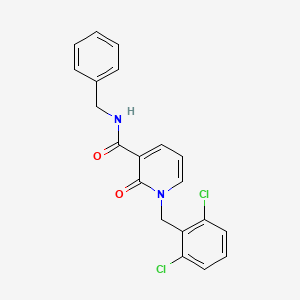

2,3-Dihydro-1,4-benzoxathiin-6-ol is a biologically active heterocyclic compound . It is an important oxygen- and sulfur-containing six-membered benzoheterocyclic compound .

Synthesis Analysis

The synthesis of 2,3-Dihydro-1,4-benzoxathiin-6-ol involves several methods. One of the earliest methods involved the reaction of o-mercaptophenol and 1,2-dibromoethane using sodium methoxide as a strong base . Other methods include intermolecular cyclizations of o-mercaptophenols, 2-mercaptoethanols, and their equivalents, cyclizations, cycloadditions, ring contractions and expansions, and reduction of 2,3-dihydro-1,4-benzoxathiine 4-oxides .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,3-Dihydro-1,4-benzoxathiin-6-ol include intermolecular cyclizations, cycloadditions, ring contractions and expansions, and reductions . For example, one method involves the reaction of o-mercaptophenol and 1,2-dibromoethane .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydro-1,4-benzoxathiin-6-ol include a melting point of 70 - 72 degrees Celsius . The compound is solid in its physical form . Its molecular weight is 168.22 .Applications De Recherche Scientifique

Anticancer Agents

2,3-Dihydrobenzoxathiine derivatives have been used as anticancer agents . They have shown promising results in cytotoxicity evaluation against a panel of four human cancer cell lines .

Artificial Sweeteners

These compounds have also been used as artificial sweeteners . This application is particularly useful in the food industry where there is a demand for low-calorie sweetening alternatives.

Estrogenic Agents

2,3-Dihydrobenzoxathiine derivatives have been used as estrogenic agents . These compounds can mimic the effects of estrogen, a hormone that plays a vital role in the female reproductive system.

Antioxidants

These derivatives have been used as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Serotonin (5-HT 2C) Inhibitors

2,3-Dihydrobenzoxathiine derivatives have been used as serotonin (5-HT 2C) inhibitors . These inhibitors can help regulate mood, appetite, and sleep.

Antimycotic Agents

These compounds have been used as antimycotic agents . Antimycotic agents are drugs used to treat fungal infections.

Synthesis of Bioactive Natural Products

The methodology for the synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives shows high promise for the synthesis of several bioactive natural products as well as pharmaceutically important compounds .

Synthesis of Pharmaceutically Important Compounds

As mentioned above, the synthesis methodology of these derivatives is also promising for the synthesis of pharmaceutically important compounds .

Safety and Hazards

The safety information for 2,3-Dihydro-1,4-benzoxathiin-6-ol includes several hazard statements: H302, H312, H332 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Mécanisme D'action

Target of Action

Similar compounds have been known to interact withEstrogen receptor alpha and Tyrosine-protein phosphatase non-receptor type 1 .

Mode of Action

It is known that the compound can form oximes and hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

It’s known that 2,3-dihydrobenzoxathiine derivatives have been used as anticancer agents, artificial sweeteners, estrogenic agents, antioxidants, serotonin (5-ht 2c) inhibitors, and antimycotic agents . This suggests that the compound may interact with multiple biochemical pathways related to these functions.

Result of Action

Similar compounds have shown significant increase of apoptotic cells when used in cancerous cells .

Propriétés

IUPAC Name |

2,3-dihydro-1,4-benzoxathiin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,9H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXYKDKZEOEBCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(O1)C=CC(=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-butylpropanamide](/img/structure/B2956138.png)

![2-(9-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2956140.png)

![(2S,3S)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2956142.png)

![Tert-butyl N-[1-(2-aminophenyl)-2,2-difluorocyclopropyl]carbamate](/img/structure/B2956145.png)

![N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide](/img/structure/B2956147.png)

![methyl 2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2956149.png)

![5-[2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B2956157.png)